2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphen yl)acetamide
Description
2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide is a synthetic compound known for its diverse biological activities. The presence of the 3,4,5-trimethoxyphenyl group in its structure is significant, as this moiety is known to exhibit various pharmacological properties .
Properties
Molecular Formula |
C21H25N5O5S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O5S/c1-5-31-15-8-6-14(7-9-15)23-18(27)12-32-21-25-24-20(26(21)22)13-10-16(28-2)19(30-4)17(11-13)29-3/h6-11H,5,12,22H2,1-4H3,(H,23,27) |
InChI Key |
UGQARKUTNIEQNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide involves multiple stepsSpecific reaction conditions, such as temperature and pH, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
Nucleophilic Reactions
The amino group (-NH₂) at position 4 of the triazole ring and the sulfur atom in the thioether (-S-) linkage are primary nucleophilic sites.
Key Insight : The amino group exhibits higher nucleophilicity compared to the thioether sulfur, favoring preferential acylation/alkylation at the triazole ring .
Electrophilic Substitution
The electron-rich triazole and methoxyphenyl groups facilitate electrophilic aromatic substitution (EAS).
Mechanistic Note : The trimethoxyphenyl group directs electrophiles to the triazole ring due to resonance donation .
Oxidation Reactions
The thioether (-S-) and methoxy (-OCH₃) groups are susceptible to oxidation.
Stability : Sulfoxide derivatives retain biological activity, while sulfonic acids are pharmacologically inert .
Hydrolysis of Acetamide
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Condition | Catalyst | Product | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| 1M HCl, reflux | None | Carboxylic acid + aniline derivative | 4.7 × 10⁻⁴ |
| 0.5M NaOH, 60°C | Phase-transfer | Ammonium salt + acetate ion | 8.2 × 10⁻³ |
Structural Impact : Hydrolysis abolishes target-binding capacity in enzyme inhibition assays.
Reactivity of Methoxy Groups
The 3,4,5-trimethoxyphenyl substituent undergoes demethylation and hydroxylation:
| Reagent | Product | Application |
|---|---|---|
| BBr₃ (1.2 eq) | Catechol derivative | Enhanced solubility in polar solvents |
| HI (48%), reflux | Phenolic -OH groups | Precursor for radiopharmaceuticals |
Computational Evidence : DFT studies show methoxy groups lower the energy barrier for demethylation by 12 kcal/mol compared to monomethoxy analogs .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
Triazole ring opening via cleavage of N–N bonds (confirmed by MS fragmentation).
-
S–C bond homolysis generating thiyl radicals (trapped with TEMPO).
Key Stability Considerations
-
pH Sensitivity : Stable in pH 4–8; degrades rapidly in strongly acidic/basic media .
-
Thermal Degradation : Decomposes above 200°C, releasing SO₂ and NH₃ (TGA-DSC data) .
Comparative Reactivity with Analogs
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Research indicates that triazole derivatives can exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines. Studies have reported percent growth inhibitions (PGIs) of over 75% against specific cancer types such as OVCAR-8 and NCI-H40 .
- The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .
-
Antimicrobial Activity :
- Triazole derivatives are noted for their antibacterial and antifungal properties. They can inhibit the growth of pathogenic microorganisms, making them potential candidates for developing new antibiotics .
- The presence of the triazole ring enhances the compound's ability to interact with microbial enzymes and disrupt essential biological processes.
-
Agricultural Applications :
- Compounds like this one have been explored for their potential as agrochemicals. Their ability to inhibit plant pathogens can lead to the development of effective fungicides or herbicides.
- The integration of triazole derivatives into agricultural practices could improve crop yield and resistance to diseases.
Synthesis and Characterization
The synthesis of 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the triazole ring through condensation reactions.
- Introduction of the ethoxyphenyl and trimethoxyphenyl groups via nucleophilic substitution reactions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of synthesized compounds.
Case Study 1: Anticancer Activity
A study evaluated a series of triazole derivatives similar to the target compound against different cancer cell lines. The results indicated that compounds with substituents on the triazole ring exhibited enhanced cytotoxicity compared to those without modifications. This suggests that structural variations significantly impact biological activity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazole derivatives. The study demonstrated that compounds with specific functional groups showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on this chemical framework .
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to its biological effects. The pathways involved in its mechanism of action include the inhibition of protein synthesis and the disruption of cellular processes .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
Colchicine: Known for its anti-gout properties.
Podophyllotoxin: Used in the treatment of external genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors.
Biological Activity
The compound 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that incorporates a 1,2,4-triazole ring and a trimethoxyphenyl group. This structure is notable for its potential biological activities, particularly in the fields of antibacterial and anticancer research. The triazole moiety is known for its diverse pharmacological properties, making it a focal point for medicinal chemistry studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 458.5 g/mol . Its IUPAC name reflects its complex structure:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | 4-[[2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
| InChI Key | AJYZDVIVLFJDSN-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antibacterial properties. A study highlighted the antibacterial efficacy of various triazole derivatives against strains such as E. coli, S. aureus, and P. aeruginosa. The compound's structure allows it to interact effectively with bacterial enzymes and receptors, potentially inhibiting their activity.
In particular, derivatives similar to the compound have shown promising results in inhibiting bacterial growth with minimum inhibitory concentration (MIC) values often lower than standard antibiotics like streptomycin . For instance:
- MIC against E. coli : <1.9 µg/mL
- MIC against S. aureus : comparable to standard drugs.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The compound's ability to inhibit tubulin polymerization has been linked to its structural features. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells by disrupting microtubule dynamics .
A specific study reported that compounds with similar structural motifs exhibited IC50 values ranging from 0.03 to 0.9 nM against various cancer cell lines . This suggests that the compound may also possess significant anticancer activity through mechanisms involving cell cycle arrest and apoptosis.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The trimethoxyphenyl group may inhibit enzymes involved in bacterial cell wall synthesis.
- Tubulin Interaction : Similar compounds have been shown to bind to tubulin at the colchicine site, leading to cell cycle arrest.
- Apoptotic Pathways : Induction of apoptosis through caspase-dependent and independent pathways has been observed in related studies.
Case Studies
Several studies have explored the biological activity of triazole derivatives:
- Antibacterial Efficacy : A study evaluated various triazole derivatives against multiple bacterial strains and found that modifications at specific positions significantly enhanced antibacterial activity .
- Anticancer Effects : Research on related compounds demonstrated their ability to inhibit cancer cell proliferation across different lines with promising results in drug-resistant strains .
Q & A
Q. What are the standard synthetic routes for preparing this compound and its derivatives?
The synthesis typically involves:
- Step 1: Preparation of a 1,2,4-triazole-3-thione intermediate (e.g., 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol) via cyclization of thiosemicarbazide derivatives .
- Step 2: Alkylation with chloroacetamide derivatives under basic conditions (e.g., KOH in ethanol/water), followed by refluxing and purification via recrystallization .
- Step 3: Characterization using NMR (¹H/¹³C) and mass spectrometry to confirm structure and purity .
Q. Which spectroscopic techniques are critical for structural elucidation?
- ¹H/¹³C NMR: To confirm substituent positions and aromatic proton environments (e.g., methoxy and ethoxy groups) .
- Mass Spectrometry (MS): For molecular weight verification and fragmentation pattern analysis .
- Infrared (IR) Spectroscopy: To identify functional groups like amide (C=O stretch at ~1650 cm⁻¹) and thioether (C-S stretch at ~600 cm⁻¹) .
Q. What are the known biological activities of structurally related 1,2,4-triazole-3-thioacetamides?
Analogous compounds exhibit:
- Antimicrobial activity: Against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) due to electron-rich aromatic systems .
- Anti-inflammatory/anti-exudative effects: Comparable to diclofenac sodium in carrageenan-induced edema models at 10 mg/kg doses .
Q. What safety precautions are recommended during laboratory handling?
- PPE: Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols .
- Storage: Keep at 2–8°C in airtight containers, protected from light and moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency during alkylation .
- Stoichiometry: A 1.5:1 molar ratio of chloroacetamide to triazole-thione minimizes side products .
- Temperature Control: Reflux (~80°C) ensures complete reaction while avoiding decomposition .
- Monitoring: TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .
Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data?
- Bioavailability Assessment: Evaluate solubility (logP) and metabolic stability (e.g., microsomal assays) to identify pharmacokinetic limitations .
- Assay Optimization: Standardize in vitro conditions (e.g., pH, serum protein content) to better mimic in vivo environments .
- Metabolite Profiling: Identify active/inactive metabolites via LC-MS to explain reduced efficacy in vivo .
Q. How do substituents (e.g., 3,4,5-trimethoxyphenyl) influence biological activity?
- Electronic Effects: Methoxy groups enhance electron density, improving interactions with microbial enzymes or inflammatory targets .
- Steric Considerations: Bulky substituents may hinder binding to narrow active sites, reducing potency .
- Comparative SAR: Replace trimethoxyphenyl with dimethoxy or halogenated analogs to assess activity trends .
Q. What computational methods predict binding affinity with biological targets?
- Molecular Docking: Use AutoDock Vina to model interactions with C. albicans CYP51 or COX-2 .
- QSAR Modeling: Correlate substituent descriptors (e.g., Hammett σ) with antimicrobial IC₅₀ values to guide analog design .
- MD Simulations: Assess binding stability over 100 ns trajectories in GROMACS .
Q. How can structure-activity relationship (SAR) studies guide analog design?
- Core Modifications: Introduce heterocycles (e.g., thiazole) to enhance rigidity and target selectivity .
- Side Chain Variations: Replace ethoxyphenyl with fluorinated or sulfonamide groups to improve metabolic stability .
- Hybridization: Combine triazole-thioacetamide with known pharmacophores (e.g., morpholine) for multitarget activity .
Q. What experimental models are suitable for evaluating anti-inflammatory efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
